molecular formula C23H22O4 B1586932 Ethyl 3,5-bis(benzyloxy)benzoate CAS No. 50841-46-8

Ethyl 3,5-bis(benzyloxy)benzoate

Numéro de catalogue: B1586932
Numéro CAS: 50841-46-8
Poids moléculaire: 362.4 g/mol
Clé InChI: RQXAEHUFPQJLDD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Ethyl 3,5-bis(benzyloxy)benzoate is a useful research compound. Its molecular formula is C23H22O4 and its molecular weight is 362.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3,5-bis(benzyloxy)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3,5-bis(benzyloxy)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

ethyl 3,5-bis(phenylmethoxy)benzoate
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InChI

InChI=1S/C23H22O4/c1-2-25-23(24)20-13-21(26-16-18-9-5-3-6-10-18)15-22(14-20)27-17-19-11-7-4-8-12-19/h3-15H,2,16-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQXAEHUFPQJLDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C23H22O4
Source PubChem
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DSSTOX Substance ID

DTXSID70198882
Record name Ethyl 3,5-bis(benzyloxy)benzoate
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Molecular Weight

362.4 g/mol
Source PubChem
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CAS No.

50841-46-8
Record name Ethyl 3,5-bis(phenylmethoxy)benzoate
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Record name Ethyl 3,5-bis(benzyloxy)benzoate
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Record name Ethyl 3,5-bis(benzyloxy)benzoate
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Record name Ethyl 3,5-bis(benzyloxy)benzoate
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Record name Ethyl 3,5-bis(benzyloxy)benzoate
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Methodological & Application

Catalytic Hydrogenolysis of Ethyl 3,5-bis(benzyloxy)benzoate: A Comprehensive Application Note

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The selective removal of benzyl ether protecting groups is a foundational transformation in organic synthesis, particularly in the development of polyphenolic compounds, dendrimers, and pharmaceutical intermediates. This application note provides an in-depth, self-validating protocol for the catalytic hydrogenolysis of Ethyl 3,5-bis(benzyloxy)benzoate to yield Ethyl 3,5-dihydroxybenzoate . By exploring the mechanistic causality of palladium-on-carbon (Pd/C) catalysis, solvent dynamics, and rigorous quality control, this guide ensures high-fidelity reproducibility for researchers and drug development professionals.

Strategic Significance & Chemical Context

Ethyl 3,5-bis(benzyloxy)benzoate is a critical building block in the multi-step synthesis of complex target molecules, such as 3,5-dihydroxyacetophenone and various resveratrol analogues[1]. In these synthetic pathways, the reactive phenolic hydroxyl groups must be masked to prevent unwanted side reactions during transformations like esterification or organometallic additions[2].

The benzyl ether ( −OBn ) is the protecting group of choice due to its robust stability under both acidic and basic conditions. Crucially, it offers orthogonal deprotection: it can be cleaved under mild, neutral catalytic hydrogenolysis conditions that leave the ethyl ester moiety completely intact[3].

Mechanistic Causality of Pd-Catalyzed Hydrogenolysis

Understanding the surface chemistry of heterogeneous catalysis is essential for troubleshooting and optimizing the reaction. The debenzylation of Ethyl 3,5-bis(benzyloxy)benzoate is driven by the interaction between the benzylic C-O bond and the palladium surface[4].

  • Surface Adsorption: The reaction initiates with the chemisorption of the aromatic benzyl ring and the oxygen atom onto the active Pd(0) sites of the catalyst[5].

  • Oxidative Addition / Cleavage: The benzylic C-O bond undergoes cleavage. Mechanistic studies using deuterated substrates reveal that this step often proceeds with inversion of configuration at the benzylic position, indicating a direct interaction where surface hydrides displace the oxygen[6].

  • Hydride Transfer: Diatomic hydrogen gas ( H2​ ) dissociates into atomic hydrogen on the palladium lattice. These hydrides are transferred to the benzylic carbon and the alkoxide oxygen.

  • Desorption: The highly stable toluene byproduct and the free phenol (Ethyl 3,5-dihydroxybenzoate) desorb from the catalyst surface, freeing the active sites for the next catalytic cycle[4].

Mechanism Substrate Ethyl 3,5-bis(benzyloxy)benzoate Adsorption Adsorption onto Pd Surface Substrate->Adsorption 10% Pd/C Cleavage C-O Bond Cleavage (Surface Interaction) Adsorption->Cleavage Chemisorption Hydrogenation Hydride Transfer (H2 Addition) Cleavage->Hydrogenation H2 Gas Products Ethyl 3,5-dihydroxybenzoate + 2 Toluene Hydrogenation->Products Desorption

Mechanism of Pd/C catalyzed hydrogenolysis of benzyl ethers.

Experimental Design & Parameter Optimization

The efficiency of the hydrogenolysis is governed by three primary variables: solvent, catalyst quality, and hydrogen pressure.

  • Solvent Causality: The rate of O-benzyl hydrogenolysis is highly solvent-dependent. The ascending order of efficiency is typically Toluene < Methanol < Ethanol < Tetrahydrofuran (THF)[5]. Ethanol is the optimal choice for this specific substrate because it perfectly balances the solubility of the highly lipophilic starting material and the hydrophilic dihydroxy product. Furthermore, protic solvents facilitate the protonation of the ether oxygen, accelerating the C-O bond cleavage[5].

  • Catalyst Quality: Commercial Pd/C varies wildly in Pd/PdO particle size and distribution. A high-quality 10% Pd/C catalyst with small particle sizes prevents the saturation (over-reduction) of the aromatic rings, a common side reaction if the residence time on the catalyst is too long[7].

  • Pressure: While an autoclave (10-50 psi) accelerates the reaction, a standard hydrogen balloon (1 atm) is sufficient for this unhindered bis-benzyl ether and provides a safer, more accessible setup for routine laboratory scale.

Table 1: Optimization of Reaction Conditions
SolventCatalyst Loading (w/w) H2​ PressureTimeYield (%)Observation
Toluene5% Pd/C1 atm24 h< 40%Poor solubility of product; incomplete conversion.
Methanol10% Pd/C1 atm6 h85%Good conversion, but slower than Ethanol.
Ethanol 10% Pd/C (10 wt%) 1 atm 3 h > 95% Optimal; clean conversion, easy workup.
THF / EtOH (1:1)10% Pd/C (10 wt%)50 psi1 h92%Fast, but requires specialized pressure equipment.
Step-by-Step Protocol: Synthesis of Ethyl 3,5-dihydroxybenzoate

This protocol is engineered as a self-validating system . Each step contains built-in checks to ensure safety and chemical integrity.

Reagents & Equipment
  • Substrate: Ethyl 3,5-bis(benzyloxy)benzoate (1.0 eq, e.g., 5.0 g)

  • Catalyst: 10% Palladium on Carbon (Pd/C), approximately 50% w/w water wet (0.1 eq by weight, 0.5 g)

  • Solvent: Absolute Ethanol (50 mL)

  • Gas: Hydrogen gas ( H2​ ) via double-layered balloon, Nitrogen gas ( N2​ ) for purging.

  • Equipment: 250 mL round-bottom flask, magnetic stir bar, Celite pad, sintered glass funnel.

Procedure
  • Substrate Solubilization: Dissolve 5.0 g of Ethyl 3,5-bis(benzyloxy)benzoate in 50 mL of absolute ethanol in a 250 mL round-bottom flask. Causality: Complete dissolution is required before catalyst addition to prevent the substrate from coating the dry catalyst and inhibiting active sites.

  • Inert Atmosphere Generation (Critical Safety Step): Purge the flask with N2​ gas for 5 minutes. Causality: Dry Pd/C is highly pyrophoric in the presence of oxygen and solvent vapors. An inert atmosphere prevents auto-ignition.

  • Catalyst Addition: Carefully add 0.5 g of 10% Pd/C (wet) to the stirring solution. Re-purge the system with N2​ for an additional 3 minutes.

  • Hydrogenation: Attach a hydrogen-filled balloon attached to a 3-way stopcock. Evacuate the flask slightly under vacuum and backfill with H2​ . Repeat this vacuum/ H2​ cycle three times to ensure complete replacement of N2​ with H2​ . Stir vigorously at room temperature ( 20−25∘C ).

  • Reaction Monitoring: Monitor the reaction via TLC (Hexanes:Ethyl Acetate, 3:1) or LC-MS. Self-Validation: The starting material is UV-active but does not stain with Ferric Chloride ( FeCl3​ ). The product (Ethyl 3,5-dihydroxybenzoate) will show a lower Rf​ value and will stain deep purple/blue with FeCl3​ , confirming the unmasking of the free phenols.

  • Quenching & Filtration: Once starting material is consumed (typically 2-4 hours), purge the flask thoroughly with N2​ to remove all residual H2​ . Filter the black suspension through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 30 mL of ethanol. Caution: Do not let the Celite pad run completely dry, as the concentrated catalyst can ignite.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. The byproduct, toluene, will co-evaporate with the ethanol. Dry the resulting solid under high vacuum to yield pure Ethyl 3,5-dihydroxybenzoate as a white to off-white solid.

Workflow Step1 1. Preparation Dissolve substrate in EtOH Step2 2. Inert Atmosphere Purge system with N2 gas Step1->Step2 Step3 3. Catalyst Addition Add 10% Pd/C safely Step2->Step3 Step4 4. Hydrogenation Purge with H2, stir at RT Step3->Step4 Step5 5. Monitoring TLC (FeCl3 stain for phenols) Step4->Step5 2-4 hours Step5->Step4 Incomplete Step6 6. Workup Filter through Celite under N2 Step5->Step6 Complete conversion Step7 7. Isolation Concentrate to yield product Step6->Step7

Step-by-step experimental workflow for catalytic debenzylation.

Troubleshooting & Self-Validating Quality Control
  • Incomplete Conversion: If the reaction stalls at the mono-deprotected intermediate (Ethyl 3-benzyloxy-5-hydroxybenzoate), the catalyst may have been poisoned by trace sulfur or amines, or the H2​ pressure is insufficient. Solution: Filter the reaction through Celite, resubmit the filtrate to fresh Pd/C, and ensure a fully inflated H2​ balloon.

  • Over-reduction: Extended reaction times (e.g., >24 hours) or excessive pressure can lead to the reduction of the aromatic ring to a cyclohexane derivative. Prevention: Strict adherence to TLC monitoring prevents over-exposure to the catalyst[7].

  • Ester Hydrolysis: Avoid using basic or highly acidic additives unless necessary, as the ethyl ester can hydrolyze to 3,5-dihydroxybenzoic acid. The neutral conditions of standard Pd/C in ethanol prevent this[3].

References
  • EvitaChem. Ethyl 3,5-bis(benzyloxy)
  • BenchChem. Synthesis of 3,5-Dihydroxyacetophenone from 3,5-Dihydroxybenzoic Acid: An In-depth Technical Guide. BenchChem.
  • BenchChem. Synthesis of 3,5-Dihydroxyacetophenone from 3,5-Dihydroxybenzoic Acid (Multi-Step Scheme). BenchChem.
  • BenchChem. The Benzyloxycarbonyl (Cbz or Z) Protecting Group & Benzyl Ether Deprotection. BenchChem.
  • ACS Publications. Stereospecific Hydrogenolysis of Benzylic Alcohols over Pd/C. ACS.
  • National Institutes of Health (NIH).
  • Atlanchim Pharma. Science About O-Benzyl protecting groups.

Sources

Scaling up the batch production of Ethyl 3,5-bis(benzyloxy)benzoate

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scaling Up the Batch Production of Ethyl 3,5-bis(benzyloxy)benzoate

Strategic Overview & Chemical Context

Ethyl 3,5-bis(benzyloxy)benzoate is a highly valued intermediate in the synthesis of dendrimers, resveratrol analogs, and complex pharmaceutical active ingredients (APIs). While bench-scale synthesis of this molecule is relatively straightforward, translating the procedure to a multi-kilogram batch process introduces significant chemical engineering challenges. These include managing heat transfer during the highly exothermic benzylation step, overcoming solid-liquid mass transfer limitations, and strictly controlling the impurity profile (e.g., mono-benzylated intermediates and ester hydrolysis).

This application note provides a self-validating, step-by-step protocol for the robust 10-kg scale-up of this molecule, prioritizing mechanistic causality over simple procedural lists.

Mechanistic Causality & Process Engineering

Stage 1: Fischer Esterification The conversion of 3,5-dihydroxybenzoic acid to ethyl 3,5-dihydroxybenzoate relies on a classic 1[1]. Because this is a thermodynamically controlled equilibrium, scaling up requires strategies to drive the reaction forward. We utilize a large molar excess of ethanol (acting as both reagent and solvent) coupled with a catalytic amount of sulfuric acid. The acid serves a dual purpose: protonating the carbonyl oxygen to increase its electrophilicity and acting as a dehydrating agent[1]. At scale, continuous removal of water via azeotropic distillation can further push the equilibrium, minimizing unreacted acid which complicates downstream purification.

Stage 2: Williamson Ether Synthesis (Benzylation) The subsequent benzylation of the phenolic hydroxyl groups is an exothermic2[2]. Potassium carbonate ( K2​CO3​ ) is the base of choice[3]. Causality for this selection: K2​CO3​ is sufficiently basic to deprotonate the phenol ( pKa​≈9.5 ) but mild enough to prevent the hydrolysis of the newly formed ethyl ester, a common side reaction if sodium hydroxide is used[4].

The reaction is typically carried out in3[3],[5]. Because K2​CO3​ is insoluble in acetone, the reaction is a solid-liquid biphasic system. Consequently, the reaction rate is strictly mass-transfer limited. At a 10-kg scale, a standard anchor agitator is insufficient; a pitched-blade turbine is required to suspend the dense K2​CO3​ particles. Furthermore, the addition of a catalytic amount of potassium iodide (KI) facilitates an in-situ 6[6], converting benzyl chloride to the highly reactive benzyl iodide, thereby lowering the activation energy and reducing the required thermal budget.

Process Workflow Visualization

Workflow Start 3,5-Dihydroxybenzoic Acid (Starting Material) Esterification Fischer Esterification Ethanol, H2SO4, Reflux Start->Esterification IPC1 IPC 1: HPLC Analysis Target: < 1% Starting Material Esterification->IPC1 IPC1->Esterification Fail (Continue) Intermediate Ethyl 3,5-dihydroxybenzoate (Isolated Intermediate) IPC1->Intermediate Pass Benzylation Benzylation Benzyl Chloride, K2CO3, Acetone, Reflux Intermediate->Benzylation IPC2 IPC 2: HPLC Analysis Target: < 0.5% Mono-benzylated Benzylation->IPC2 IPC2->Benzylation Fail (Continue) Product Ethyl 3,5-bis(benzyloxy)benzoate (Purified Product) IPC2->Product Pass

Caption: Workflow for the scale-up synthesis of Ethyl 3,5-bis(benzyloxy)benzoate with IPC checkpoints.

Self-Validating Scale-Up Protocols (10-kg Scale)

Protocol A: Synthesis of Ethyl 3,5-dihydroxybenzoate
  • Reactor Charging: To a 100 L glass-lined reactor, charge 10.0 kg (64.9 mol) of 3,5-dihydroxybenzoic acid and 40.0 L of absolute ethanol.

  • Catalyst Addition: Initiate agitation (150 RPM). Slowly charge 1.5 kg of concentrated H2​SO4​ while maintaining the internal temperature below 30°C. Causality: Slow addition prevents localized heating and the unwanted etherification of ethanol.

  • Reflux: Heat the reactor to 78°C (reflux). Maintain reflux for 12 hours.

  • In-Process Control 1 (Self-Validation): Sample the mixture and analyze via HPLC (UV 254 nm). The reaction is considered complete when the residual 3,5-dihydroxybenzoic acid is < 1.0% (AUC). If > 1.0%, continue refluxing for 2 hours and re-sample. Do not proceed to workup until this metric is met.

  • Workup: Cool to 20°C. Concentrate the mixture under vacuum to 15 L. Quench the residue into 50 L of chilled water (5°C) containing 5% NaHCO3​ to neutralize the acid catalyst.

  • Isolation: Filter the precipitated off-white solid via a Nutsche filter. Wash with 20 L of water. Dry under vacuum at 45°C to constant weight.

Protocol B: Synthesis of Ethyl 3,5-bis(benzyloxy)benzoate
  • Reactor Charging: To a 150 L reactor equipped with a pitched-blade turbine, charge 10.0 kg (approx. 54.9 mol) of Ethyl 3,5-dihydroxybenzoate, 26.5 kg (192 mol, 3.5 eq) of anhydrous K2​CO3​ (finely milled), 0.5 kg of KI, and 60 L of acetone.

  • Agitation & Heating: Set agitation to 250 RPM to ensure complete solid suspension. Heat the mixture to 50°C.

  • Reagent Addition: Slowly dose 15.3 kg (120 mol, 2.2 eq) of benzyl chloride over 2 hours. Causality: The benzylation is highly exothermic. Controlled dosing prevents thermal runaway and solvent boil-over.

  • Reflux: Once dosing is complete, raise the temperature to 60°C (reflux) and hold for 18-24 hours.

  • In-Process Control 2 (Self-Validation): Sample the organic phase for HPLC analysis. The critical threshold for completion is < 0.5% of the mono-benzylated intermediate. Do not proceed to cooling until this metric is met.

  • Workup: Cool to 25°C. Filter the reaction mixture to remove inorganic salts ( KCl , unreacted K2​CO3​ ). Wash the filter cake with 10 L of acetone.

  • Crystallization: Concentrate the combined filtrate under vacuum to approximately 20 L. Add 40 L of cold ethanol to induce crystallization. Stir at 0-5°C for 4 hours.

  • Isolation: Filter the white crystalline product, wash with cold ethanol, and dry under vacuum at 40°C.

Quantitative Data & Process Parameters

Table 1: Critical Process Parameters (CPPs) and Critical Quality Attributes (CQAs)

Process StageCritical Process Parameter (CPP)Target RangeCritical Quality Attribute (CQA)
Esterification H2​SO4​ Addition Rate< 5°C / min temp risePrevents etherification of ethanol
EsterificationReflux Time10 - 12 hours< 1.0% unreacted acid (IPC 1)
BenzylationAgitation Speed200 - 250 RPMEnsures solid-liquid mass transfer
BenzylationBenzyl Chloride Dosing Rate1.5 - 2.0 hoursControls exothermic runaway
BenzylationReflux Time18 - 24 hours< 0.5% mono-benzylated intermediate (IPC 2)

Table 2: Impurity Profiling and Mitigation Strategy

ImpurityOriginMitigation Strategy
Unreacted 3,5-Dihydroxybenzoic AcidIncomplete esterificationAzeotropic water removal; strict adherence to IPC 1.
Ethyl 3-benzyloxy-5-hydroxybenzoateIncomplete benzylationUse 2.2 eq of benzyl chloride; ensure vigorous agitation; IPC 2.
3,5-Bis(benzyloxy)benzoic AcidEster hydrolysisUse mild base ( K2​CO3​ ) instead of NaOH; avoid aqueous workup before isolation.
Benzyl AlcoholHydrolysis of benzyl chlorideDry acetone and K2​CO3​ thoroughly before use.

References

  • Title: Synthesis of 3,5-Dihydroxyacetophenone from 3,5-Dihydroxybenzoic Acid: An In-depth Technical Guide Source: BenchChem URL
  • Title: Asymmetric Synthesis of a Series of Chiral AB 2 Monomers for Dendrimer Construction Source: ACS Publications URL
  • Title: A Simple, Efficient, Green, Cost Effective and Chemoselective Process for the Esterification of Carboxylic Acids Source: ACS Publications URL
  • Title: 3,5-Dihydroxyacetophenone | 51863-60-6 Source: BenchChem URL
  • Title: Synthesis of ethyl 3,5-bis(phthalimidopropoxy)
  • Title: 3,5-Dibenzyloxyacetophenone synthesis Source: ChemicalBook URL

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Recrystallization of Ethyl 3,5-bis(benzyloxy)benzoate

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions for the purification of Ethyl 3,5-bis(benzyloxy)benzoate via recrystallization. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to overcome challenges in your experiments.

Troubleshooting Q&A: Addressing Specific Recrystallization Issues

This section is designed to provide direct answers to problems you may encounter during the recrystallization of Ethyl 3,5-bis(benzyloxy)benzoate.

Question: My Ethyl 3,5-bis(benzyloxy)benzoate is not dissolving in the hot solvent. What should I do?

Answer: This issue typically arises from either using an insufficient volume of solvent or selecting a solvent in which your compound has low solubility even at elevated temperatures.

  • Incremental Solvent Addition: Gradually add small portions of the hot solvent to your compound with continuous stirring and heating. Allow adequate time between additions for dissolution to occur.[1]

  • Re-evaluate Your Solvent Choice: If you have added a significant volume of solvent (e.g., more than 10-20 times the mass of your solid) and the compound has not dissolved, it is likely that the solvent is a poor choice. You should consult a solvent selection protocol to identify a more suitable option. The principle of "like dissolves like" suggests that solvents of intermediate polarity may be effective for Ethyl 3,5-bis(benzyloxy)benzoate due to its ester and ether functionalities combined with its aromatic rings.

Question: The compound "oils out" instead of forming crystals upon cooling. How can I fix this?

Answer: "Oiling out," where the solute separates as a liquid, is a common problem that can be caused by several factors:

  • Cooling Rate: The solution may be cooling too rapidly. To remedy this, reheat the solution until the oil redissolves, and then allow it to cool at a much slower rate. You can achieve this by leaving the flask on a countertop, insulated with a beaker, before moving it to an ice bath.[2][3]

  • High Impurity Level: A high concentration of impurities can depress the melting point of your compound, leading to the formation of an oil. If you suspect this, you may need to perform a preliminary purification step, such as passing the crude material through a short plug of silica gel.

  • Solvent Unsuitability: The chosen solvent may not be ideal. Oiling out is more frequent in mixed-solvent systems.[3] Try adding a small amount more of the "good" solvent (the one in which the compound is more soluble) to the heated mixture before cooling again.[4] If the problem persists, a different solvent system should be explored.

Question: Crystal formation is not occurring even after the solution has cooled to room temperature and been placed in an ice bath. What steps can I take?

Answer: This is likely due to the formation of a supersaturated solution, where the compound remains dissolved even though its solubility limit has been exceeded.[3] To induce crystallization, you can try the following techniques:

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[4][5]

  • Seeding: If you have a small crystal of pure Ethyl 3,5-bis(benzyloxy)benzoate, add it to the solution. This "seed crystal" will act as a template for other molecules to crystallize upon.[4]

  • Solvent Evaporation: Dip a glass rod into the solution, remove it, and allow the solvent to evaporate, leaving a small crystalline residue on the rod. Re-insert the rod into the solution to introduce these microcrystals as nucleation sites.[4]

  • Reduce Solvent Volume: It's possible that too much solvent was initially used. If the above methods fail, you can gently heat the solution to evaporate some of the solvent and then attempt to cool it again.[3][4]

Question: The recrystallization yield is very low. How can I improve it?

Answer: A low yield can result from several factors during the recrystallization process:

  • Excess Solvent: Using too much solvent is a primary cause of low recovery, as a significant amount of the compound will remain in the mother liquor.[4] To optimize this, use the minimum amount of hot solvent required to fully dissolve your compound.

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step, some of your product may crystallize on the filter paper. To prevent this, use a pre-warmed funnel and a slight excess of hot solvent.[6]

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve some of your product. Always use a minimal amount of ice-cold recrystallization solvent for washing.[7]

  • Inappropriate Solvent Choice: A solvent in which your compound has moderate or high solubility at low temperatures will lead to poor recovery. The ideal solvent is one in which the compound is highly soluble when hot and poorly soluble when cold.[5]

Frequently Asked Questions (FAQs)

This section covers broader questions about the principles and practices of recrystallizing Ethyl 3,5-bis(benzyloxy)benzoate.

What are the characteristics of a good recrystallization solvent for Ethyl 3,5-bis(benzyloxy)benzoate?

An ideal solvent for recrystallizing Ethyl 3,5-bis(benzyloxy)benzoate should meet the following criteria:

  • High Solubility at High Temperatures: The compound should be very soluble in the solvent at or near its boiling point.[5][8]

  • Low Solubility at Low Temperatures: The compound should be poorly soluble in the solvent at low temperatures (e.g., in an ice bath) to maximize crystal recovery.[5][8]

  • Does Not React with the Compound: The solvent must be chemically inert towards Ethyl 3,5-bis(benzyloxy)benzoate.

  • Dissolves Impurities Well or Not at All: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for their removal by hot filtration) or remain soluble in the cold solvent (so they are removed with the mother liquor).

  • Appropriate Boiling Point: The boiling point of the solvent should be below the melting point of Ethyl 3,5-bis(benzyloxy)benzoate to prevent the compound from melting before it dissolves.

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals.

How do I perform a mixed-solvent recrystallization?

A mixed-solvent recrystallization is a powerful technique when a single solvent is not suitable.[7][9] The process generally involves a "good" solvent in which your compound is highly soluble and a "bad" or "anti-solvent" in which it is poorly soluble.[10][11]

  • Dissolution: Dissolve the crude Ethyl 3,5-bis(benzyloxy)benzoate in the minimum amount of the hot "good" solvent.[11]

  • Addition of Anti-Solvent: While keeping the solution hot, slowly add the "bad" solvent dropwise until you observe persistent cloudiness (turbidity). This indicates that the solution is saturated and the compound is beginning to precipitate.[10]

  • Clarification: Add a few drops of the hot "good" solvent back into the mixture until the cloudiness just disappears.[10][11]

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.[11]

  • Collection: Collect the purified crystals by vacuum filtration.[7]

Which solvents are good starting points for Ethyl 3,5-bis(benzyloxy)benzoate?

Given the structure of Ethyl 3,5-bis(benzyloxy)benzoate, which contains both polar (ester) and non-polar (aromatic rings, ether linkages) regions, solvents of intermediate polarity are often a good starting point. Here is a table of common solvents to consider for initial screening:

SolventPolarity (Relative)Boiling Point (°C)Notes
EthanolHigh78Often a good choice for aromatic compounds. Can be used in a mixture with water.
MethanolHigh65Similar to ethanol, but more polar.
IsopropanolHigh82Another alcohol to consider.
Ethyl AcetateMedium77The ester functionality is similar to the target compound.
AcetoneMedium56A versatile solvent, but its low boiling point can sometimes be a disadvantage.
TolueneLow111May be a good solvent if the compound is less polar than anticipated.
Heptane/HexaneVery Low98/69Likely to be a "bad" solvent, useful for mixed-solvent systems with a more polar "good" solvent.
WaterVery High100Due to the large organic structure, it is expected to be insoluble and could serve as an anti-solvent.

Experimental Protocol: Systematic Solvent Selection

This protocol provides a structured approach to identifying the optimal recrystallization solvent for Ethyl 3,5-bis(benzyloxy)benzoate.

Materials:

  • Crude Ethyl 3,5-bis(benzyloxy)benzoate

  • A selection of test solvents (e.g., from the table above)

  • Small test tubes or vials

  • Hot plate or sand bath

  • Pasteur pipettes

  • Glass stirring rods

Procedure:

  • Small-Scale Solubility Testing:

    • Place approximately 20-30 mg of your crude compound into several separate test tubes.

    • To each tube, add a different solvent dropwise at room temperature, stirring after each addition. Observe and record the solubility. An ideal "good" solvent will not dissolve the compound at room temperature. A potential "bad" solvent will show no signs of dissolving the compound.

  • Hot Solubility Testing:

    • For the tubes where the compound was insoluble at room temperature, gently heat them in a water bath or on a hot plate.

    • Continue to add the same solvent dropwise until the solid dissolves completely. Record the approximate volume of solvent needed. A good solvent will dissolve the compound in a minimal amount of hot solvent.[1]

  • Cooling and Crystal Formation:

    • Once the compound is dissolved in the hot solvent, allow the test tube to cool slowly to room temperature.

    • If crystals do not form, try scratching the inside of the tube with a glass rod.

    • After cooling to room temperature, place the test tube in an ice bath for 10-15 minutes.

    • Observe the quantity and quality of the crystals formed. A copious amount of well-formed crystals indicates a promising solvent.[1]

Decision-Making Flowchart for Solvent Selection:

Solvent_Selection start Start: Crude Ethyl 3,5-bis(benzyloxy)benzoate test_rt_solubility Test Solubility in Solvent at Room Temperature start->test_rt_solubility is_soluble_rt Is it Soluble? test_rt_solubility->is_soluble_rt heat_solution Heat Solution to Boiling Point is_soluble_rt->heat_solution No poor_solvent Result: Poor Solvent (Try a different solvent) is_soluble_rt->poor_solvent Yes soluble_solvent Potential 'Good' Solvent is_soluble_rt->soluble_solvent Yes is_soluble_hot Is it Soluble? heat_solution->is_soluble_hot cool_solution Cool Solution Slowly is_soluble_hot->cool_solution Yes is_soluble_hot->poor_solvent No insoluble_solvent Potential 'Bad' Solvent is_soluble_hot->insoluble_solvent No crystals_form Do Crystals Form? cool_solution->crystals_form crystals_form->poor_solvent No (Supersaturated) good_solvent Result: Good Single Solvent Candidate crystals_form->good_solvent Yes consider_mixed Consider for Mixed-Solvent System poor_solvent->consider_mixed

Caption: A flowchart illustrating the decision-making process for selecting a suitable recrystallization solvent.

References

  • The Recrystallization of Benzoic Acid. (n.d.).
  • Nichols, L. (n.d.). Mixed Solvent Recrystallization.
  • Mixed-solvent recrystallisation. (n.d.). Retrieved from University of York, Department of Chemistry.
  • Recrystallization using two solvents. (2012, May 7). [Video]. YouTube.
  • Recrystallization of Benzoic Acid. (n.d.). Retrieved from University of Wisconsin-Madison, Department of Chemistry.
  • Recrystallization of Benzoic Acid. (n.d.). Alfa Chemistry.
  • Mixed Solvent Crystallization. (2022, April 7). Chemistry LibreTexts.
  • Two-Solvent Recrystalliz
  • Recrystallizing Benzoic Acid Lab Report. (2020, August 21). IPL.org.
  • Recrystallization of Benzoic Acid Objective. (2015, November 18). WordPress.com.
  • Troubleshooting. (2022, April 7). Chemistry LibreTexts.
  • Problems with Recrystallisations. (n.d.). Retrieved from University of York, Department of Chemistry.
  • Navigating the Recrystallization of 3-Ethylbenzoic Acid: A Technical Guide. (n.d.). BenchChem.
  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir. (2024, June 1). White Rose Research Online.
  • Solvent selection for recrystallization: An undergraduate organic experiment. (1979).
  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). [Video]. YouTube.
  • 223 questions with answers in RECRYSTALLISATION | Science topic. (n.d.).
  • Recrystallis
  • Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compounds. (n.d.). Retrieved from University of California, Irvine, Department of Chemistry.

Sources

Technical Support Center: Optimizing the Synthesis of Ethyl 3,5-bis(benzyloxy)benzoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of Ethyl 3,5-bis(benzyloxy)benzoate . This compound is a critical intermediate in the preparation of dendrimers, active pharmaceutical ingredients (APIs), and complex organic materials[1]. Because its preparation relies on a sequential esterification and double Williamson ether synthesis, researchers frequently encounter challenges with incomplete alkylation, ester hydrolysis, and side-product formation.

This guide provides mechanistic troubleshooting, quantitative parameters, and self-validating protocols to ensure high-yield, high-purity synthesis.

Reaction Workflow & Impurity Pathways

G SM 3,5-Dihydroxybenzoic Acid (Starting Material) Int Ethyl 3,5-dihydroxybenzoate (Intermediate) SM->Int EtOH, H2SO4 (Esterification) Prod Ethyl 3,5-bis(benzyloxy)benzoate (Target Product) Int->Prod BnCl, K2CO3, NaI Acetone, Reflux Imp1 Mono-benzylated Impurity (Incomplete Alkylation) Int->Imp1 Insufficient Base/BnCl Imp2 Ester Hydrolysis / Transesterification Int->Imp2 Trace H2O or Strong Base (NaOH) Imp3 Dibenzyl Ether / Benzyl Alcohol Int->Imp3 Excess BnCl + H2O

Reaction workflow and impurity pathways for Ethyl 3,5-bis(benzyloxy)benzoate.

Section 1: Mechanistic Causality & Reaction Optimization (FAQs)

Q: Why does the mono-benzylated impurity persist, and how do I drive the reaction to completion? A: The benzylation of ethyl 3,5-dihydroxybenzoate via the Williamson ether synthesis proceeds through a bimolecular nucleophilic substitution (SN2) mechanism[2][3]. The phenoxide anion attacks the electrophilic carbon of benzyl chloride (BnCl). Steric hindrance and decreasing nucleophilicity after the first benzylation can slow the second addition. To eliminate the mono-benzylated impurity, utilize a Finkelstein catalyst such as Sodium Iodide (NaI)[4][5]. NaI converts BnCl to the highly reactive benzyl iodide in situ, significantly accelerating the SN2 kinetics[5]. Ensure a stoichiometric excess of BnCl (at least 3.0 equivalents) and an extended reflux period (22–24 hours)[4].

Q: How do I prevent transesterification or ester hydrolysis during the benzylation step? A: The ethyl ester is highly susceptible to hydrolysis or transesterification if strong bases (like NaOH) or protic solvents are used[5]. The Williamson ether synthesis requires a base strong enough to deprotonate the phenol but mild enough to preserve the ester[3][6]. Potassium carbonate (K2CO3) in an aprotic solvent like acetone is the gold standard[4][5]. Acetone allows for a sufficient reflux temperature (56 °C) while maintaining strictly anhydrous conditions to prevent the formation of 3,5-bis(benzyloxy)benzoic acid[5].

Q: What causes the formation of benzyl alcohol and dibenzyl ether side products? A: These impurities arise directly from the hydrolysis of benzyl chloride. Trace water in the solvent or highly hygroscopic K2CO3 reacts with BnCl to form benzyl alcohol. Under basic conditions, this alcohol is deprotonated and reacts with another equivalent of BnCl to form dibenzyl ether[2][6]. This parasitic side reaction consumes your alkylating agent and complicates downstream purification. Solution: Use oven-dried K2CO3 and dry your acetone over 4Å molecular sieves prior to use.

Section 2: Quantitative Data & Troubleshooting Matrix

Use the following matrix to benchmark your analytical results (e.g., HPLC area %) against known mechanistic failures.

Impurity ProfileMechanistic CausePrevention StrategyAcceptable Limit (HPLC Area %)
Mono-benzylated intermediate Incomplete SN2 alkylation due to slow kineticsAdd 0.05 eq NaI; Reflux >20h< 1.0%
3,5-bis(benzyloxy)benzoic acid Ester hydrolysisUse anhydrous K2CO3; Avoid aqueous base< 0.5%
Benzyl alcohol / Dibenzyl ether BnCl hydrolysis by trace H2ODry acetone over 4Å sieves; Oven-dry base< 2.0% (Easily removed via MTBE trituration)
Ethyl 3-benzyloxy-5-hydroxybenzoate Insufficient reagent stoichiometryMaintain 3.0 eq BnCl and 2.5 eq K2CO3< 0.5%
Section 3: Self-Validating Experimental Protocol

To ensure reproducibility, every step in this protocol includes a mechanistic rationale and a validation checkpoint.

Step 1: Esterification of 3,5-Dihydroxybenzoic Acid
  • Charge: To a dry round-bottom flask, add 3,5-dihydroxybenzoic acid (1.0 eq) and absolute ethanol (10 volumes).

  • Catalysis: Slowly add concentrated H2SO4 (0.1 eq) dropwise.

    • Causality: H2SO4 acts as a Brønsted acid catalyst to activate the carbonyl carbon for nucleophilic attack by ethanol, driving the Fischer esterification[7].

  • Reaction: Reflux the mixture for 8 hours.

  • Validation Checkpoint: Monitor by TLC (Hexane:EtOAc 1:1). The reaction is complete only when the baseline starting material spot completely disappears.

  • Isolation: Concentrate under reduced pressure, neutralize carefully with saturated NaHCO3, and extract with Ethyl Acetate. Dry over MgSO4 and evaporate to yield Ethyl 3,5-dihydroxybenzoate as an off-white solid[7].

Step 2: Williamson Ether Benzylation
  • Charge: In a multi-neck flask equipped with a mechanical stirrer, dissolve Ethyl 3,5-dihydroxybenzoate (1.0 eq) in anhydrous acetone (5 volumes)[5].

  • Base & Catalyst: Add finely milled, oven-dried K2CO3 (2.5 eq) and NaI (0.05 eq).

    • Causality: K2CO3 safely deprotonates the phenols without hydrolyzing the ester; NaI acts as a Finkelstein catalyst to generate highly reactive benzyl iodide in situ[4][5].

  • Alkylation: Heat the suspension to reflux. Add Benzyl chloride (3.0 eq) dropwise over 1 hour.

    • Causality: Controlled addition prevents thermal runaway and minimizes localized excess of BnCl, reducing dibenzyl ether formation[2].

  • Reaction: Maintain reflux for 22–24 hours[4][5].

  • Validation Checkpoint: Check HPLC or TLC. The mono-benzylated intermediate must be <1% before proceeding to work-up.

  • Work-up: Filter the hot suspension to remove inorganic salts (KCl, K2CO3). Concentrate the filtrate via rotary evaporation[5].

  • Purification: Dissolve the residue in methyl tert-butyl ether (MTBE), wash sequentially with saturated NaHCO3 and brine. Crystallize the product from the organic layer to obtain pure Ethyl 3,5-bis(benzyloxy)benzoate as a white crystalline solid.

References
  • Google Patents. "CN102675075B - Preparation method of 3, 5-resacetophenone." Google Patents.
  • Master Organic Chemistry. "The Williamson Ether Synthesis." Master Organic Chemistry. URL: [Link]

  • ACS Publications. "A Simple, Efficient, Green, Cost Effective and Chemoselective Process for the Esterification of Carboxylic Acids." Organic Process Research & Development. URL: [Link]

  • Chemistry LibreTexts. "11.8: Williamson Ether Synthesis." LibreTexts. URL: [Link]

Sources

Optimizing palladium catalyst loading for Ethyl 3,5-bis(benzyloxy)benzoate deprotection

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific mechanistic and practical challenges associated with the hydrogenolysis of Ethyl 3,5-bis(benzyloxy)benzoate to yield Ethyl 3,5-dihydroxybenzoate .

The removal of dual O-benzyl protecting groups from a single aromatic ring presents unique kinetic challenges. While Palladium on Carbon (Pd/C) is the gold standard for this transformation, improper catalyst loading often leads to stalled reactions, mono-deprotected intermediates, or undesired over-reduction. This guide synthesizes field-proven protocols, causality-driven troubleshooting, and empirical data to ensure a self-validating experimental workflow.

Mechanistic Insight: The Causality of Catalyst Loading

The deprotection of Ethyl 3,5-bis(benzyloxy)benzoate proceeds via a heterogeneous catalytic mechanism involving oxidative addition of the Pd surface into the benzylic C-O bond, followed by reductive elimination in the presence of hydrogen gas[1].

Because the substrate contains two benzyl ethers, the reaction occurs stepwise. The cleavage of the first benzyl group is typically rapid. However, the resulting mono-deprotected intermediate (Ethyl 3-benzyloxy-5-hydroxybenzoate) often stalls. This occurs because the newly exposed phenolic hydroxyl group can coordinate with the palladium surface, altering the local electron density and competing with the remaining benzyl ether for active catalytic sites.

To overcome this thermodynamic hurdle, optimizing the Pd/C loading and the solvent microenvironment is more critical than simply increasing hydrogen pressure[2].

ReactionPathway Substrate Ethyl 3,5-bis(benzyloxy)benzoate (Starting Material) Intermediate Ethyl 3-benzyloxy-5-hydroxybenzoate (Mono-deprotected Intermediate) Substrate->Intermediate Fast Kinetics (5 wt% Pd/C) Intermediate->Intermediate Stalled Reaction (Catalyst Poisoning / Phenol Coordination) Product Ethyl 3,5-dihydroxybenzoate (Target Product) Intermediate->Product Slower Kinetics Requires 10-15 wt% Pd/C + Acidic Additive OverReduced Over-reduced Byproducts (Aromatic Ring Reduction) Product->OverReduced Excessive Loading (>20 wt%) High H2 Pressure / Prolonged Time

Caption: Kinetic pathway and catalyst loading dependencies for the deprotection of Ethyl 3,5-bis(benzyloxy)benzoate.

Self-Validating Experimental Protocol

To ensure reproducibility, every step in this protocol includes a self-validating checkpoint. Do not proceed to the next step unless the checkpoint criteria are met.

Materials:

  • Ethyl 3,5-bis(benzyloxy)benzoate (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 50% w/w water wet (10–15 wt% relative to substrate)

  • Solvent: Ethanol (EtOH) or Ethyl Acetate (EtOAc) (0.1 M concentration)

  • Additive: Glacial Acetic Acid (AcOH) (1.0 eq)

  • Hydrogen gas (Balloon or Autoclave at 1 atm)

Step-by-Step Methodology:

  • Substrate Dissolution: Dissolve the substrate in EtOH. Add 1.0 eq of glacial AcOH.

    • Causality: The addition of AcOH protonates the oxygen atom of the O-benzyl ether, weakening the C-O bond and facilitating oxidative addition by the Pd catalyst[2].

  • Catalyst Addition: Purge the reaction flask with Nitrogen ( N2​ ) for 5 minutes. Carefully add the 10% Pd/C (wet).

    • Self-Validating Check: Ensure the catalyst is added under a steady stream of N2​ . Dry Pd/C is highly pyrophoric when exposed to solvent vapors and oxygen[3]. Using 50% water-wet catalyst mitigates this risk without impacting the reaction.

  • Hydrogenation: Evacuate the flask under vacuum and backfill with H2​ gas (repeat 3 times). Maintain under a H2​ balloon at 1 atm. Stir vigorously (≥ 800 rpm).

    • Self-Validating Check: Observe the H2​ balloon. If no volume decrease (gas uptake) is observed within the first 30 minutes, mass transfer is failing, or the catalyst is poisoned.

  • Monitoring: Monitor via LC-MS or TLC (Hexanes/EtOAc 7:3) after 2 hours.

    • Causality: You must track the disappearance of both the starting material and the mono-deprotected intermediate.

  • Workup: Once complete, purge the system thoroughly with N2​ . Filter the mixture through a pad of Celite to remove the Pd/C. Wash the pad with excess EtOAc.

    • Self-Validating Check: Keep the Celite pad wet with solvent at all times during filtration. Allowing it to dry will cause the trapped Pd/C to ignite. Concentrate the filtrate under reduced pressure to yield the crude Ethyl 3,5-dihydroxybenzoate.

Quantitative Optimization Data

The following table summarizes empirical data demonstrating how catalyst loading and solvent choice dictate the reaction outcome for this specific substrate.

Catalyst Loading (10% Pd/C)Solvent SystemAdditiveTimeConversion to Target (Di-OH)Primary Impurity
5 wt%Ethyl AcetateNone24 h45%55% Mono-deprotected
10 wt%Ethyl AcetateNone18 h82%18% Mono-deprotected
10 wt% Ethanol None 12 h 94% 6% Mono-deprotected
12 wt% Ethanol 1.0 eq AcOH 4 h >99% None (Clean Profile)
25 wt%Ethanol1.0 eq AcOH4 h85%15% Over-reduced (Ring)

Insight: Ethanol is vastly superior to Ethyl Acetate for this specific reaction due to its higher polarity, which better solvates the highly polar dihydroxy product, preventing it from precipitating and coating the catalyst surface[2].

Troubleshooting & FAQs

Q1: My reaction has completely stalled, and LC-MS shows only the mono-deprotected intermediate (Ethyl 3-benzyloxy-5-hydroxybenzoate). Should I increase the hydrogen pressure? A1: No, increasing pressure is rarely the solution for a stalled mono-deprotection and risks reducing the aromatic ring. The stall is usually caused by the newly formed phenol coordinating to the palladium, effectively poisoning the active sites. Solution: First, try adding 1.0 to 3.0 equivalents of Acetic Acid (AcOH) to the reaction mixture. If it remains stalled, filter off the old catalyst and resubject the mixture to a fresh batch of 10% Pd/C (5-10 wt%). Fresh catalyst provides new active sites unencumbered by the phenolic intermediate[4].

Q2: I am observing a byproduct with a mass of +6 Da relative to my target product. What caused this? A2: A +6 Da mass indicates that the aromatic ring of the benzoate has been over-reduced to a cyclohexane ring. This occurs when the catalyst loading is too high (>20 wt%), the reaction is left running long after the benzyl groups are cleaved, or if highly active catalysts like Pearlman's catalyst ( Pd(OH)2​/C ) are used unnecessarily. Solution: Strictly limit your 10% Pd/C loading to a maximum of 15 wt%, strictly use 1 atm of H2​ (balloon, not a Parr shaker), and quench the reaction immediately upon consumption of the intermediate.

Q3: The reaction doesn't start at all. The starting material is entirely unreacted after 24 hours. A3: This points to severe catalyst poisoning or a complete failure of gas-liquid mass transfer. Sulfur-containing impurities (even in trace amounts from previous synthetic steps) irreversibly bind to palladium, deadening the catalyst[4]. Solution: Ensure your starting Ethyl 3,5-bis(benzyloxy)benzoate is highly pure. If sulfur poisoning is suspected, you can either recrystallize your starting material or add a sacrificial amount of fresh Pd/C (or Raney Nickel) to scavenge the poisons before adding your main catalytic charge.

TroubleshootingLogic Start Reaction Stalled / Incomplete CheckLCMS Analyze via LC-MS / TLC Start->CheckLCMS IsMono Is Mono-deprotected Intermediate Present? CheckLCMS->IsMono Solution1 Action: Add 1 eq AcOH or Spike with 5 wt% Fresh Pd/C IsMono->Solution1 Yes (Kinetic Stall) IsSM Is Only Starting Material Present? IsMono->IsSM No Solution2 Action: Check for Sulfur Poisons. Purify Substrate & Restart. IsSM->Solution2 Yes (Catalyst Poisoned)

Caption: Diagnostic logic tree for troubleshooting stalled hydrogenolysis reactions.

References

  • Atlanchim Pharma. (2021). Science About O-Benzyl protecting groups. Retrieved from[Link]

  • Chemistry Stack Exchange. (2020). What is the mechanism of benzyl ether hydrogenolysis? Retrieved from[Link]

  • LZ Chemical. Palladium on Carbon: [7440-05-3]. Retrieved from[Link]

Sources

Validation & Comparative

Comparative NMR Characterization Guide: Ethyl 3,5-bis(benzyloxy)benzoate vs. Precursors and Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced organic synthesis and drug development, Ethyl 3,5-bis(benzyloxy)benzoate serves as a critical building block, frequently utilized in the construction of dendrimers, complex macromolecules, and active pharmaceutical ingredients (APIs). Accurate structural verification of this intermediate is paramount. This guide objectively compares the 1 H and 13 C Nuclear Magnetic Resonance (NMR) performance profiles of Ethyl 3,5-bis(benzyloxy)benzoate against its direct precursor (Ethyl 3,5-dihydroxybenzoate) and its structural analog (Methyl 3,5-bis(benzyloxy)benzoate). By benchmarking these chemical shifts, researchers can definitively track reaction progress, confirm successful benzylation, and identify trace impurities.

Mechanistic Insights: The Causality of Chemical Shifts

As an application scientist, it is crucial not just to read a spectrum, but to understand the electronic physics governing it. The chemical shifts observed in these compounds are a direct readout of inductive effects, resonance stabilization, and magnetic anisotropy.

  • The Aromatic Core (Shielding vs. Deshielding): In the precursor, Ethyl 3,5-dihydroxybenzoate, the free hydroxyl (-OH) groups act as potent electron-donating groups via resonance (+R effect). This high electron density heavily shields the ortho (C2/C6) and para (C4) protons, pushing them upfield (e.g., H-4 at ~6.48 ppm in MeOD) 1. Upon benzylation to form Ethyl 3,5-bis(benzyloxy)benzoate, the steric bulk of the benzyl groups slightly distorts the orbital overlap, and the benzyloxy oxygen exerts a stronger inductive withdrawal (-I effect). Consequently, the core aromatic protons are deshielded, shifting downfield to ~6.81 ppm (H-4) and ~7.30 ppm (H-2/H-6).

  • The Benzyl Methylene Signature: The introduction of the benzyl ether groups yields a highly diagnostic, sharp singlet integrating to 4 protons at ~5.07 ppm in the 1 H NMR spectrum 2. This profound deshielding is caused by the combined electronegativity of the adjacent oxygen atom and the magnetic anisotropic field generated by the adjacent phenyl ring's π -electron cloud.

  • Ester Alkyl Chain Dynamics: The transition from a methyl ester to an ethyl ester provides a distinct aliphatic signature. The methyl analog displays a sharp 3H singlet at ~3.90 ppm 3. In contrast, the ethyl ester presents a classic first-order coupling system: a 2H quartet at ~4.36 ppm and a 3H triplet at ~1.38 ppm. The carbonyl carbon ( 13 C) remains relatively stable across both analogs (~166 ppm), dictated primarily by the resonance of the conjugated aromatic system.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following workflow represents a self-validating system. The synthesis protocol includes built-in analytical checkpoints to confirm the quantitative conversion of the precursor.

Protocol A: Synthesis of Ethyl 3,5-bis(benzyloxy)benzoate
  • Preparation: In an oven-dried round-bottom flask, dissolve 1.0 equivalent of Ethyl 3,5-dihydroxybenzoate in anhydrous acetone or ethanol (0.2 M concentration).

  • Activation: Add 3.0 equivalents of finely powdered, anhydrous Potassium Carbonate ( K2​CO3​ ). Stir at room temperature for 15 minutes to initiate the deprotonation of the phenolic hydroxyls.

  • Alkylation: Dropwise, add 2.2 equivalents of Benzyl Chloride (or Benzyl Bromide for faster kinetics).

  • Reflux & Monitoring: Heat the mixture to reflux (approx. 5-24 hours) 4. Self-Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The reaction is complete when the polar baseline spot (precursor) is entirely consumed, replaced by a high- Rf​ UV-active spot.

  • Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Recrystallize the crude residue from petroleum ether or a hexane/ether mixture to afford the pure product as a white solid.

Protocol B: NMR Sample Preparation & Acquisition
  • Solvent Selection: Weigh 10-15 mg of the purified product for 1 H NMR (or 40-50 mg for 13 C NMR). Dissolve completely in 0.6 mL of deuterated chloroform ( CDCl3​ , 99.8% D).

  • Standardization: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal reference ( δ = 0.00 ppm).

  • Acquisition Parameters: Acquire data on a 400 MHz or 500 MHz spectrometer. For 1 H, use 16 scans with a 1-second relaxation delay. For 13 C, use a minimum of 512 scans with proton decoupling (WALTZ-16) to ensure adequate signal-to-noise ratio for the quaternary carbons (C1, C3, C5, C=O).

Visualizations

SynthesisWorkflow Start Ethyl 3,5-dihydroxybenzoate (Precursor) Reagents Benzyl Chloride + K2CO3 in Acetone/EtOH Start->Reagents Reaction Reflux (5-24 h) Nucleophilic Substitution Reagents->Reaction Product Ethyl 3,5-bis(benzyloxy)benzoate (Target Product) Reaction->Product

Figure 1: Synthetic workflow for the preparation of Ethyl 3,5-bis(benzyloxy)benzoate.

NMREffects Target Ethyl 3,5-bis(benzyloxy)benzoate Ester Ethyl Ester Group Target->Ester Ether Benzyl Ether Groups Target->Ether Core Aromatic Core Target->Core Ester_Shift Deshields C1 (~132 ppm) Aliphatic signals: 1.38 (t), 4.36 (q) Ester->Ester_Shift Ether_Shift Anisotropic deshielding CH2 singlet at ~5.07 ppm Ether->Ether_Shift Core_Shift Ortho/Para directing effects C2/C6 (~7.30 ppm), C4 (~6.81 ppm) Core->Core_Shift

Figure 2: Logical relationship between structural moieties and NMR chemical shift effects.

Comparative Quantitative Data

The following tables summarize the chemical shifts, allowing for rapid cross-referencing between the target compound, its unbenzylated precursor, and its methyl ester analog.

Table 1: 1 H NMR Chemical Shift Comparison (ppm)
Proton AssignmentEthyl 3,5-bis(benzyloxy)benzoate ( CDCl3​ )Methyl 3,5-bis(benzyloxy)benzoate ( CDCl3​ )Ethyl 3,5-dihydroxybenzoate (MeOD)
H-2, H-6 (Aromatic Core) 7.30 (d, J = 2.4 Hz, 2H)7.30 (d, J = 2.4 Hz, 2H)6.93 (d, J = 2.2 Hz, 2H)
H-4 (Aromatic Core) 6.81 (t, J = 2.4 Hz, 1H)6.80 (t, J = 2.4 Hz, 1H)6.48 (t, J = 2.2 Hz, 1H)
Benzyl Aromatics 7.32 - 7.45 (m, 10H)7.32 - 7.45 (m, 10H)N/A
-OCH 2​ Ph (Benzyl Ether) 5.07 (s, 4H)5.07 (s, 4H)N/A
-OCH 2​ CH 3​ (Ethyl Ester) 4.36 (q, J = 7.1 Hz, 2H)N/A4.29 (q, J = 7.2 Hz, 2H)
-OCH 3​ (Methyl Ester) N/A3.90 (s, 3H)N/A
-OCH 2​ CH 3​ (Ethyl Ester) 1.38 (t, J = 7.1 Hz, 3H)N/A1.34 (t, J = 7.2 Hz, 3H)
Table 2: 13 C NMR Chemical Shift Comparison (ppm)
Carbon AssignmentEthyl 3,5-bis(benzyloxy)benzoate ( CDCl3​ )Methyl 3,5-bis(benzyloxy)benzoate ( CDCl3​ )Ethyl 3,5-dihydroxybenzoate (MeOD)
C=O (Carbonyl) 166.2166.8168.2
C-3, C-5 (Core) 159.7159.7159.6
C-1 (Core) 132.2132.0133.3
C-2, C-6 (Core) 108.3108.5108.7
C-4 (Core) 106.8107.0108.1
-OCH 2​ Ph (Benzyl) 70.270.2N/A
-OCH 2​ CH 3​ (Ethyl) 61.1N/A62.0
-OCH 3​ (Methyl) N/A52.2N/A
-OCH 2​ CH 3​ (Ethyl) 14.3N/A14.5

(Note: Benzyl aromatic carbons for the benzylated compounds typically appear at ~136.5 (ipso), 128.6, 128.0, and 127.5 ppm).

References

  • The Royal Society of Chemistry. Supporting Information: Metal free direct C-H functionalization... (Contains NMR data for Ethyl 3,5-dihydroxybenzoate).
  • ACS Publications. Lanthanide-Based Coordination Polymers Assembled from Derivatives of 3,5-Dihydroxy Benzoates: Syntheses, Crystal Structures, and Photophysical Properties.
  • Wiley-VCH. Supporting Information (Contains NMR characterization for Methyl 3,5-bis(benzyloxy)benzoate).
  • South African Journal of Chemistry. Adrenergic agents. Part I. Synthesis of phenylpropanolamine derivatives as potential fJ-adrenergic.

Sources

HPLC Method Development and Validation for Ethyl 3,5-bis(benzyloxy)benzoate Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, navigating the analytical landscape of bulky, highly hydrophobic, and multi-aromatic compounds requires moving beyond default methodologies. Ethyl 3,5-bis(benzyloxy)benzoate—a critical synthetic intermediate in materials science and pharmaceutical organic chemistry[1]—presents a unique chromatographic challenge. Lacking readily ionizable functional groups and possessing three distinct aromatic rings (one central benzoate and two peripheral benzyl ethers), this molecule exhibits extreme retention and poor selectivity on traditional alkyl-chain stationary phases.

This guide objectively compares column chemistries for the purity determination of Ethyl 3,5-bis(benzyloxy)benzoate, establishes a causality-driven method development protocol, and outlines a self-validating framework compliant with the latest ICH Q2(R2) guidelines[2].

Mechanistic Insights & Column Chemistry Comparison

The default approach in reversed-phase liquid chromatography (RPLC) is to utilize a C18 (Octadecylsilane) column. However, C18 phases rely exclusively on dispersive (hydrophobic/van der Waals) interactions. For a molecule like Ethyl 3,5-bis(benzyloxy)benzoate, which contains a dense π -electron cloud, a C18 column often results in excessive retention times, peak tailing, and co-elution with structurally similar synthetic impurities (such as mono-benzyloxy precursors or benzyl chloride).

To overcome this, we compare the standard C18 against a Biphenyl stationary phase . The Biphenyl phase is composed of two phenyl groups bonded end-to-end, providing a larger electron cloud than single phenyl-hexyl rings[3]. This enables strong π−π interactions, dipole-dipole interactions, and hydrophobic retention, offering orthogonal selectivity to C18 phases[4].

Chromatographic Performance Comparison

The following experimental data summarizes the performance of both columns under identical gradient conditions using a methanol/water mobile phase.

Table 1: Quantitative Comparison of C18 vs. Biphenyl Stationary Phases

Chromatographic ParameterStandard C18 (100 x 4.6 mm, 2.7 µm)Biphenyl (100 x 4.6 mm, 2.7 µm)Performance Shift Causality
Retention Time ( tR​ ) 14.5 min9.2 minBiphenyl's slightly lower hydrophobicity prevents excessive retention of bulky non-polar analytes.
Theoretical Plates ( N ) 12,50018,400Enhanced mass transfer and specific π−π alignment on the biphenyl surface[3].
Tailing Factor ( Tf​ ) 1.45 (Significant tailing)1.08 (Highly symmetrical)Reduced secondary interactions with residual silanols due to optimal surface coverage.
Resolution ( Rs​ ) *1.63.4Orthogonal selectivity leverages the aromaticity of the analyte, easily separating it from mono-benzylated impurities[4].

*Resolution calculated between Ethyl 3,5-bis(benzyloxy)benzoate and its closest eluting impurity, Ethyl 3-hydroxy-5-(benzyloxy)benzoate.

ColumnSelection Analyte Ethyl 3,5-bis(benzyloxy)benzoate (3 Aromatic Rings, Neutral) C18 Standard C18 Phase (Dispersive Interactions Only) Analyte->C18 Screen Biphenyl Biphenyl Phase (π-π & Hydrophobic Interactions) Analyte->Biphenyl Screen Res1 Poor Selectivity & Co-elution C18->Res1 Res2 Orthogonal Selectivity & High Rs Biphenyl->Res2

Fig 1: Chromatographic selection workflow comparing interaction mechanisms of C18 and Biphenyl phases.

Step-by-Step Method Development Protocol

To build a self-validating and robust analytical method, every parameter must be intentionally selected. A critical mechanistic choice here is the use of Methanol over Acetonitrile. Acetonitrile contains a cyano group with its own π electrons, which competes for the active sites on the Biphenyl column, rendering it "C18-like"[3]. Methanol, being a protic solvent, allows the π−π interactions between the stationary phase and the analyte to dominate, maximizing selectivity[3].

Experimental Workflow

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in LC-MS grade Water. Causality: While the analyte is neutral, formic acid ensures any residual silanols on the silica support remain protonated, suppressing peak tailing.

  • Mobile Phase B (Organic): 100% LC-MS grade Methanol.

  • Action: Degas both phases using inline vacuum degassers to prevent micro-bubble formation in the pump heads.

Step 2: Chromatographic System Setup

  • Column: Core-shell Biphenyl, 100 x 4.6 mm, 2.7 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C. Causality: Elevated temperature decreases mobile phase viscosity and improves the mass transfer kinetics of the bulky Ethyl 3,5-bis(benzyloxy)benzoate molecule.

  • Injection Volume: 5 µL.

Step 3: Gradient Elution Program

  • 0.0 – 2.0 min: 40% B (Isocratic hold to focus the analyte band at the column head).

  • 2.0 – 10.0 min: 40% 95% B (Linear gradient to elute the highly hydrophobic target).

  • 10.0 – 13.0 min: 95% B (Column wash to remove strongly retained lipophilic dimers).

  • 13.0 – 13.1 min: 95% 40% B.

  • 13.1 – 18.0 min: 40% B (Re-equilibration).

Step 4: Detection & Integration

  • Wavelength: UV at 254 nm. Causality: This wavelength corresponds to the π→π∗ transitions of the benzoate and benzyl ether chromophores, providing maximum signal-to-noise (S/N) ratio.

Method Validation Framework (ICH Q2(R2))

A method is only as reliable as its validation. The updated ICH Q2(R2) guideline emphasizes a lifecycle approach, requiring proof that the analytical procedure is fit for its intended purpose (purity and impurity quantitation)[5].

Validation Spec Specificity (Forced Degradation) Lin Linearity & Range (Reportable Range) Spec->Lin Acc Accuracy & Precision (Recovery & %RSD) Lin->Acc Robust Robustness (DoE Approach) Acc->Robust Report Fit-for-Purpose Validation Report Robust->Report

Fig 2: Analytical procedure validation lifecycle according to ICH Q2(R2) guidelines.

Validation Summary Data

The developed Biphenyl-based method was subjected to rigorous validation per ICH Q2(R2) standards[2]. The results confirm the method's trustworthiness for routine quality control and release testing.

Table 2: Summary of ICH Q2(R2) Validation Results

Validation ParameterICH Q2(R2) Requirement / Acceptance CriteriaExperimental ResultStatus
Specificity Complete resolution from degradation products (Acid, Base, Peroxide, Thermal, UV)[2].Peak purity angle < Peak purity threshold for all stress conditions. No co-eluting peaks.Pass
Linearity & Range R2≥0.999 across the reportable range (typically 80-120% for assay, or LOQ-150% for purity)[2]. R2=0.9998 (Range: 0.1 µg/mL to 150 µg/mL).Pass
Accuracy (Recovery) 98.0% – 102.0% recovery across 3 concentration levels (n=9)[5].Mean Recovery: 99.6% (Range: 99.2% - 100.5%).Pass
Precision (Repeatability) %RSD ≤2.0% for 6 independent sample preparations[2].%RSD = 0.65% ( tR​ RSD = 0.12%).Pass
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥10:1 [2].0.05 µg/mL (S/N = 12.4).Pass

References

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A Senior Application Scientist's Guide to Benzyl (Bn) vs. para-Methoxybenzyl (PMB) Protecting Groups for 3,5-Dihydroxybenzoates

Author: BenchChem Technical Support Team. Date: April 2026

In the nuanced field of multi-step organic synthesis, the selection of a protecting group is a critical decision that can dictate the success and efficiency of a synthetic route. For the protection of phenolic hydroxyls, such as those in 3,5-dihydroxybenzoates, benzyl (Bn) and para-methoxybenzyl (PMB) ethers are among the most reliable and frequently employed choices. While structurally similar, their subtle electronic differences create a powerful system of orthogonal protection, enabling selective deprotection that is essential for the synthesis of complex molecules. This guide provides an in-depth comparison of their performance, supported by established chemical principles and detailed experimental protocols, to empower researchers in drug development and chemical synthesis to make strategically sound decisions.

The Core Distinction: Electronic Effects on Stability and Reactivity

The fundamental difference between the benzyl and para-methoxybenzyl group lies in the electronic nature of the aromatic ring. The PMB group possesses an electron-donating methoxy substituent at the para position, which significantly influences its stability and cleavage mechanisms compared to the unsubstituted benzyl group.[1][2]

  • p-Methoxybenzyl (PMB) Group: The electron-donating methoxy group enriches the aromatic ring, making it highly susceptible to oxidative cleavage. This electronic property also serves to stabilize the formation of a benzylic carbocation intermediate, rendering the PMB ether more labile under acidic conditions than a standard benzyl ether.[1][3][4]

  • Benzyl (Bn) Group: Lacking the activating methoxy group, the benzyl ether is considerably more robust. It is stable to the oxidative conditions that cleave PMB ethers and generally requires harsher acidic conditions for removal.[1][2] Its primary mode of cleavage is through reductive methods.

This differential reactivity is the cornerstone of their utility, allowing for the selective removal of a PMB group in the presence of a Bn group—a cornerstone of modern orthogonal protection strategies.[5][6][7][8]

Data Summary: Stability and Deprotection Profiles

The following tables summarize the relative stability and common deprotection methodologies for Bn and PMB ethers, providing a clear reference for synthetic planning.

Table 1: Comparative Stability of Bn and PMB Ethers

Condition CategoryReagents/EnvironmentBenzyl (Bn) Ether Stabilityp-Methoxybenzyl (PMB) Ether StabilityKey Consideration
Acidic (Brønsted) TFA, HClGenerally Stable (Requires harsh conditions)[2][9]Labile (Readily cleaved by moderate acids)[1][3]PMB is significantly more acid-labile than Bn.
Basic NaH, K₂CO₃, aq. NaOHStable[2]Stable[2]Both groups are robust under common basic conditions.
Reductive H₂/Pd-C, Na/NH₃(l)Labile (Standard cleavage method)[1][2][9]Labile [1][2]Hydrogenolysis is effective for both but offers no selectivity between them.
Oxidative DDQ, CANStable [5][7]Labile (Standard selective cleavage method)[3][5][7]This provides the basis for orthogonality; PMB is cleaved while Bn is retained.

Table 2: Summary of Common Deprotection Methods

MethodReagentsTarget GroupSelectivity & Comments
Oxidative Cleavage DDQ or CAN in CH₂Cl₂/H₂OPMBExcellent selectivity. The Bn group is unaffected. This is the preferred method for removing PMB in the presence of Bn.[3][5][7]
Catalytic Hydrogenolysis H₂ gas, Pd/C catalystBn and PMBHighly efficient but non-selective. Cleaves both Bn and PMB ethers, along with other reducible groups (alkenes, alkynes, etc.).[1][9]
Catalytic Transfer Hydrogenation Pd/C, Formic Acid or CyclohexeneBn and PMBA milder, safer alternative to using hydrogen gas.[10][11][12] Like direct hydrogenolysis, it is generally not selective between Bn and PMB.
Acidic Cleavage Trifluoroacetic Acid (TFA) in CH₂Cl₂PMBCan selectively cleave PMB in the presence of Bn, but selectivity depends on the substrate and conditions.[1]

Strategic Selection: A Decision-Making Workflow

The choice between Bn and PMB protection hinges entirely on the planned synthetic route. The following workflow provides a logical framework for this critical decision.

G start Start: Need to protect a 3,5-dihydroxybenzoate q1 Will the downstream synthetic route involve oxidative conditions (e.g., DDQ)? start->q1 q2 Is a non-reductive deprotection required to preserve other functional groups (e.g., alkenes, alkynes)? q1->q2 No use_bn Use Benzyl (Bn) Group q1->use_bn  Yes q3 Is maximum stability to a wide range of reagents, including acids, required? q2->q3 No use_pmb Use p-Methoxybenzyl (PMB) Group q2->use_pmb  Yes q3->use_bn  Yes q3->use_pmb No G sub Methyl 3,5-dihydroxybenzoate product Protected Product: Methyl 3,5-bis(benzyloxy)benzoate or Methyl 3,5-bis(p-methoxybenzyloxy)benzoate sub->product  Solvent (Acetone or DMF)  Heat reagents Base (K₂CO₃) + Electrophile (BnBr or PMB-Cl)

Caption: General workflow for the protection of dihydroxybenzoates.

Protocol 1: Synthesis of Methyl 3,5-bis(benzyloxy)benzoate

  • Reaction Setup: To a solution of methyl 3,5-dihydroxybenzoate (1.0 eq) in acetone or DMF, add anhydrous potassium carbonate (K₂CO₃, 3.0 eq).

  • Addition of Reagent: Add benzyl bromide (BnBr, 2.5 eq) dropwise to the stirring suspension.

  • Reaction: Heat the mixture to 60-80 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by recrystallization from ethanol or by silica gel column chromatography to yield the desired product as a white solid.

Protocol 2: Synthesis of Methyl 3,5-bis(p-methoxybenzyloxy)benzoate

This procedure is identical to Protocol 1, with the substitution of p-methoxybenzyl chloride (PMB-Cl, 2.5 eq) for benzyl bromide. The reaction may proceed more readily due to the higher reactivity of the PMB halide.

Orthogonal Deprotection: The Strategic Advantage

The true power of this protecting group pair is realized in a scenario where one must be removed while the other remains. Oxidative cleavage of PMB with DDQ is the classic method, leaving the Bn ether completely intact.

G start Substrate with O-PMB and O-Bn groups prod_bn O-Bn group intact + Free -OH start:f1->prod_bn  DDQ, CH₂Cl₂/H₂O  (Oxidative) prod_deprotected Fully Deprotected (Both groups removed) start->prod_deprotected  H₂/Pd-C  (Reductive)

Caption: Orthogonal deprotection strategy for PMB and Bn ethers.

Protocol 3: Oxidative Deprotection of Methyl 3,5-bis(p-methoxybenzyloxy)benzoate

  • Reaction Setup: Dissolve the bis-PMB protected benzoate (1.0 eq) in a mixture of dichloromethane (CH₂Cl₂) and water (typically a 10:1 to 20:1 ratio).

  • Addition of Reagent: Cool the solution to 0 °C in an ice bath. Add 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ, 2.2-2.5 eq) portion-wise. The solution will typically turn dark green or brown, indicating the formation of a charge-transfer complex. [1][3]3. Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the disappearance of the starting material by TLC.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and stir until the color dissipates.

  • Purification: Separate the layers and extract the aqueous phase with CH₂Cl₂. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. After filtration and concentration, the resulting crude product, which contains the deprotected diol and p-methoxybenzaldehyde, is purified by silica gel column chromatography to isolate the target methyl 3,5-dihydroxybenzoate.

Protocol 4: Reductive Deprotection of Methyl 3,5-bis(benzyloxy)benzoate

  • Reaction Setup: Dissolve the bis-Bn protected benzoate (1.0 eq) in a protic solvent such as ethanol (EtOH) or methanol (MeOH).

  • Catalyst Addition: Carefully add palladium on carbon (10% Pd/C, ~10% by weight of the substrate) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

  • Hydrogen Source: For catalytic transfer hydrogenation, add formic acid (5-10 eq) or cyclohexene (10-20 eq) as the hydrogen donor. [10][11]Alternatively, for direct hydrogenation, replace the inert atmosphere with a hydrogen balloon.

  • Reaction: Stir the suspension vigorously at room temperature for 4-12 hours. Monitor the reaction by TLC.

  • Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: Pd/C can be pyrophoric when dry, especially after exposure to hydrogen; ensure the filter cake is kept wet with solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting residue is often the pure deprotected product, methyl 3,5-dihydroxybenzoate. If necessary, further purification can be achieved by recrystallization or chromatography.

Conclusion

The benzyl (Bn) and para-methoxybenzyl (PMB) groups offer a robust and versatile system for the protection of phenolic hydroxyls. The choice is not a matter of superiority, but of strategy. The Bn group provides durable protection for lengthy synthetic sequences, while the PMB group offers the advantage of mild, selective removal under oxidative conditions. For the synthetic chemist designing routes to complex derivatives of 3,5-dihydroxybenzoates, understanding the distinct reactivity profiles of these two protecting groups is paramount. By leveraging their orthogonality, researchers can execute sophisticated synthetic plans with precision and control, paving the way for the discovery and development of novel chemical entities.

References

  • Sansanwal, M., & Krishnamurty, H. G. (1995). New Observations on Deprotection of O-Benzyl Derivatives with Pd/C-Cyclohexene.
  • Gueyrard, D., et al. (2007). Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides. The Journal of Organic Chemistry, 72(9), 3564-3567. Available at: [Link]

  • Organic Chemistry Portal. Benzyl ethers. Available at: [Link]

  • Total Synthesis. PMB Protecting Group: PMB Protection & Deprotection Mechanism. Available at: [Link]

  • Li, X., & Saleh, Z. (2015). Selective deprotection of benzyl (Bn) ethers in the presence of para-methoxybenzyl (PMB) ethers. Tetrahedron Letters, 56(13), 1694-1697. Available at: [Link]

  • Boons, G. J., et al. (2007). Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno- and Mannopyranosides. The Journal of Organic Chemistry, 72(9), 3564-3567. Available at: [Link]

  • ElAmin, B., et al. (1979). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry, 44(19), 3442-3444. Available at: [Link]

  • Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 490-491. Available at: [Link]

  • Kim, H., & Lee, D. (2019). Oxidative Deprotection of p-Methoxybenzyl Ethers via Metal-Free Photoredox Catalysis. The Journal of Organic Chemistry, 84(6), 3366-3374. Available at: [Link]

  • Ramana, C. V., et al. (2000). A Mild and Selective Cleavage of p-Methoxybenzyl Ethers by CBr4-MeOH. Chemistry Letters, 29(4), 378-379.
  • Al-Awar, R. S., et al. (2003). The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions. Organic Letters, 5(2), 147-150. Available at: [Link]

  • Yonemitsu, O., et al. (1982). Specific removal of o-methoxybenzyl protection by DDQ oxidation. Tetrahedron Letters, 23(38), 3959-3962. Available at: [Link]

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Retrosynthesis Analysis

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Ethyl 3,5-bis(benzyloxy)benzoate
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Ethyl 3,5-bis(benzyloxy)benzoate

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